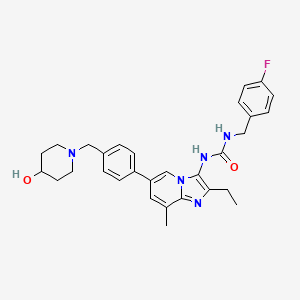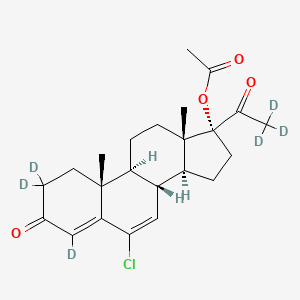
Chlormadinone acetate-d6-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlormadinone acetate-d6-1 is a deuterium-labeled derivative of chlormadinone acetate, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of chlormadinone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlormadinone acetate-d6-1 involves the incorporation of deuterium atoms into the chlormadinone acetate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of chlormadinone acetate, followed by deuterium exchange reactions under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure high purity and yield. The final product undergoes rigorous quality control to confirm the incorporation of deuterium and the absence of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Chlormadinone acetate-d6-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Applications De Recherche Scientifique
Chlormadinone acetate-d6-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, enabling detailed studies of its absorption, distribution, metabolism, and excretion.
Metabolic Pathways: Researchers use this compound to study the metabolic pathways of chlormadinone acetate, providing insights into its biotransformation and potential metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in the study of drug interactions and the optimization of pharmacokinetic properties.
Biological Studies: this compound is used in various biological studies to investigate its effects on different biological targets and pathways.
Mécanisme D'action
Chlormadinone acetate-d6-1 exerts its effects through its interaction with the progesterone receptor. Upon binding to the receptor, it activates a series of molecular pathways that regulate gene expression and cellular functions. The compound also exhibits antiandrogenic properties by antagonizing the androgen receptor, thereby inhibiting the effects of androgens.
Comparaison Avec Des Composés Similaires
Chlormadinone acetate-d6-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone acetate: The non-deuterated form of this compound, used in various medical applications.
Norethisterone: Another synthetic progestogen with similar pharmacological properties.
Norgestrel: A synthetic progestogen used in hormonal contraceptives.
The deuterium labeling of this compound provides enhanced stability and allows for more precise tracking in research studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C23H29ClO4 |
|---|---|
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i1D3,5D2,11D |
Clé InChI |
QMBJSIBWORFWQT-NOWNLCQXSA-N |
SMILES isomérique |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



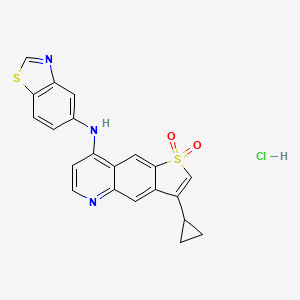


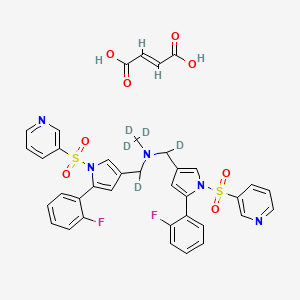
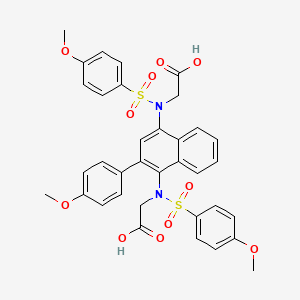
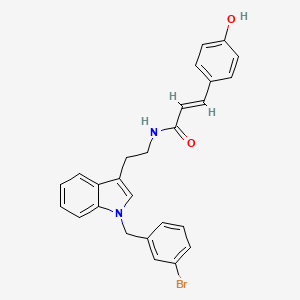
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)

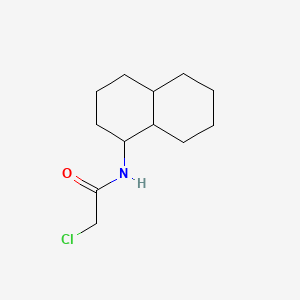
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
